

Physicochemical Properties of 7-ADCA Powder: A Technical Guide

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Compound of Interest

Compound Name: 7-ADCA

Cat. No.: B7957142

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Introduction

7-Amino-3-deacetoxycephalosporanic acid (**7-ADCA**) is a pivotal chemical intermediate in the semi-synthetic production of a wide range of cephalosporin antibiotics, including blockbuster drugs like cephalexin and cephadrine. Its core β -lactam and dihydrothiazine ring structure serves as the fundamental building block for these essential medicines. A thorough understanding of the physicochemical properties of **7-ADCA** powder is paramount for optimizing reaction conditions, developing stable formulations, ensuring regulatory compliance, and controlling the quality of both the intermediate and the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth overview of the core physicochemical properties of **7-ADCA**, summarizing key quantitative data, outlining detailed experimental protocols for its characterization, and visualizing critical analytical workflows.

General and Physical Properties

7-ADCA is typically supplied as a white to light yellow crystalline powder. Its fundamental identifiers and key physical characteristics are summarized below.

Property	Value	Citation(s)
CAS Number	22252-43-3	[1]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃ S	[1]
Molecular Weight	214.25 g/mol	[1]
IUPAC Name	(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid	
Appearance	Solid; Light yellow to yellow powder/crystals	[1]
Melting Point	Decomposes at approximately 234-242 °C	
Storage Conditions	4°C, protect from light	[1]

Solubility and Dissolution Characteristics

The solubility of **7-ADCA** is a critical parameter influencing its use in enzymatic and chemical synthesis. As a zwitterionic compound, containing both a carboxylic acid group and an amino group, its aqueous solubility is highly dependent on pH. It exhibits its lowest solubility at its isoelectric point and becomes significantly more soluble in acidic or basic conditions.

Solvent System	Solubility	Conditions	Citation(s)
Water	41.67 mg/mL	Ultrasonic and pH adjusted to 10 with NaOH	[1]
Ammonium Hydroxide (NH ₄ OH)	50 mg/mL	Ultrasonic and pH adjusted to 9	[1]
25% w/v Ammonia Solution	50 mg/mL	Ultrasonic and pH adjusted to 9	[1]
Dichloromethane	Insoluble (without base)	Formation of a solution requires at least two equivalents of a tertiary amine like triethylamine.	
Water-Ethanol Mixtures	Data available for derivatives	Solubility of phenylacetyl-7-ADCA has been studied.	[2]

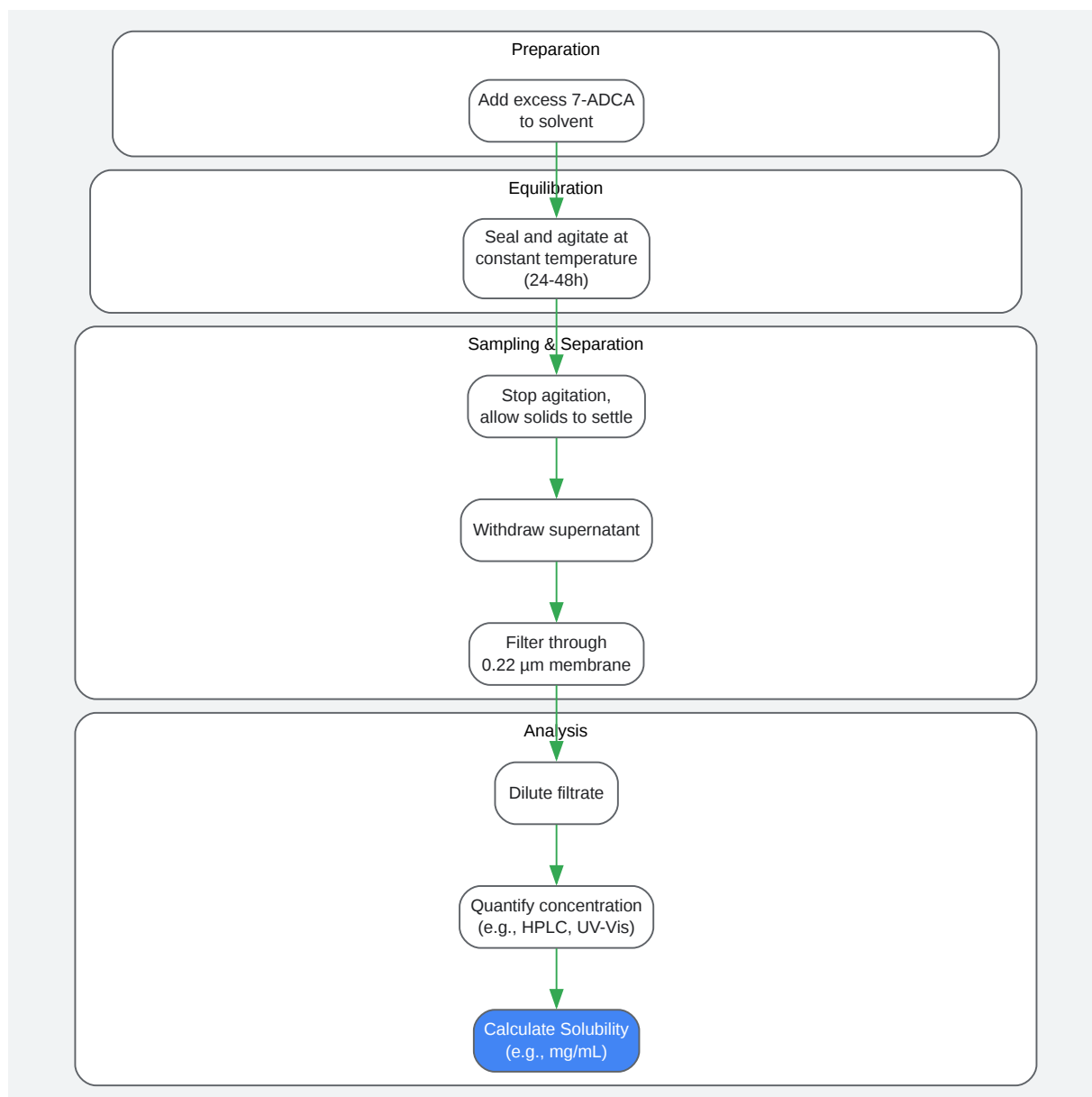
The solubility of **7-ADCA** in aqueous media can be enhanced by the presence of other reactants, such as D-phenylglycine methyl ester (PGME), which is relevant in the enzymatic synthesis of cephalixin.[3]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **7-ADCA** can be reliably determined using the shake-flask method.

- Preparation: Add an excess amount of **7-ADCA** powder to a series of vials containing the solvent of interest (e.g., purified water, buffers of varying pH). The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

- **Sampling & Separation:** After equilibration, allow the vials to stand, permitting the excess solid to sediment. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a suitable membrane filter (e.g., 0.22 μm) to remove all undissolved particles.
- **Analysis:** Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved **7-ADCA** using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.



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Workflow for Shake-Flask Solubility Determination.

Acidity and Ionization (pKa)

7-ADCA possesses two ionizable functional groups: a carboxylic acid and a primary amine. The pKa values associated with these groups dictate the molecule's charge state at a given pH, which in turn governs its solubility, reactivity, and chromatographic behavior.

Ionizable Group	pKa Value (Predicted)
Carboxylic Acid (Strongest Acidic)	3.42
Amino Group (Strongest Basic)	7.39

Experimental Protocol: pKa Determination (Potentiometric Titration)

- **Preparation:** Accurately weigh and dissolve a sample of **7-ADCA** in a suitable solvent, typically purified water with a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
- **Acidification:** Acidify the solution to a low starting pH (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl) to ensure both functional groups are protonated.
- **Titration:** Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).
- **Data Acquisition:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- **Analysis:** Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, often visualized more clearly by plotting the first or second derivative.

Solid-State Properties

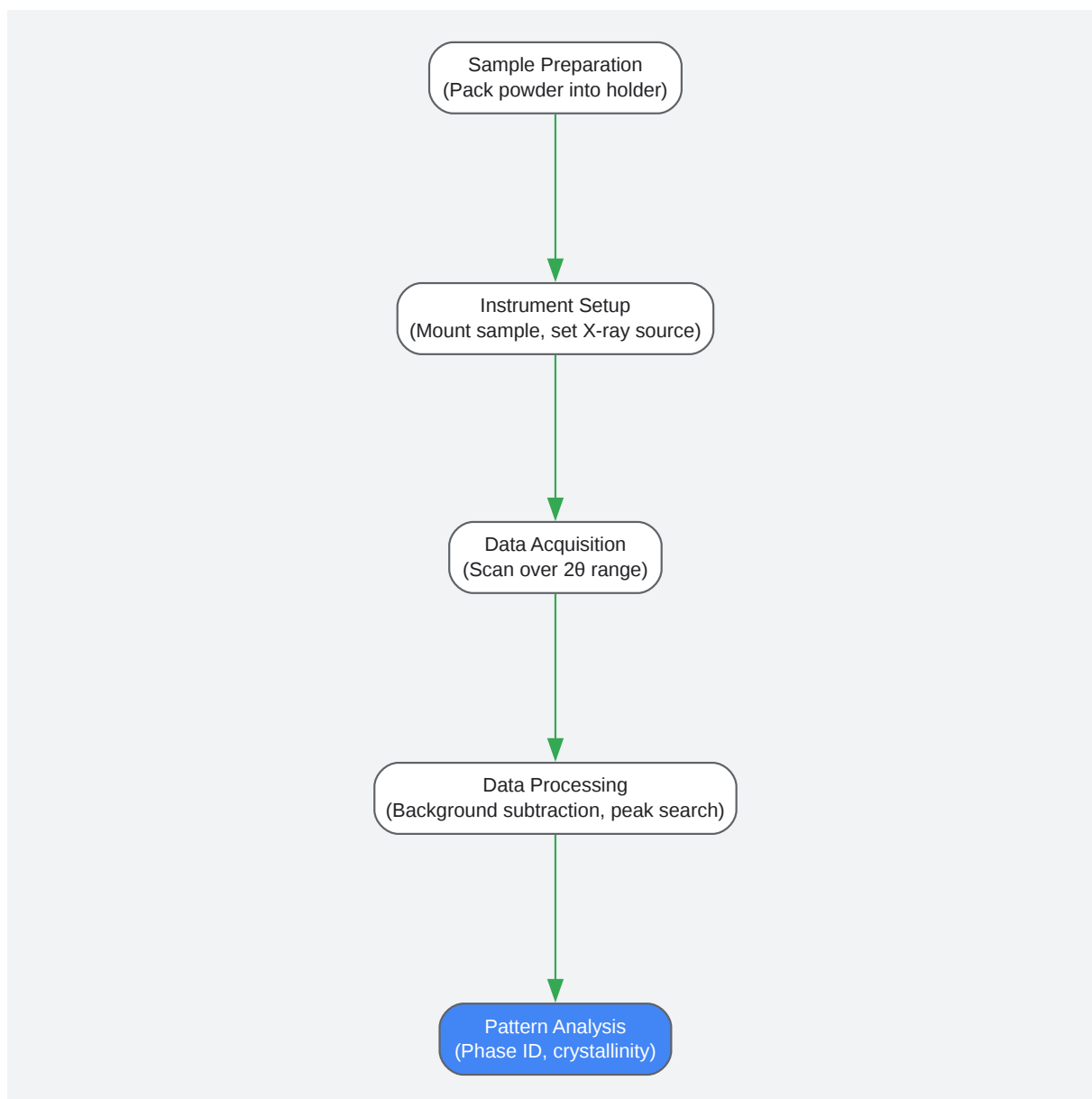
The solid-state characteristics of **7-ADCA** powder are crucial for its handling, storage stability, and performance in solid dosage forms or heterogeneous reaction systems.

X-ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for identifying the crystalline phase of **7-ADCA** and detecting the presence of different polymorphs or impurities. Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint." While specific 2θ peak data for **7-ADCA** is not readily available in public literature, a typical experimental protocol is provided.

Experimental Protocol: X-ray Powder Diffraction (XRPD) Analysis

- **Sample Preparation:** Gently pack the **7-ADCA** powder into a sample holder, ensuring a flat, uniform surface.
- **Instrument Setup:** Place the sample holder in the diffractometer. Set the X-ray source (commonly Cu K α , $\lambda = 1.54 \text{ \AA}$), voltage, and current.
- **Data Acquisition:** Scan the sample over a defined 2θ range (e.g., 5° to 40°) at a specified step size and scan speed. The detector moves in a synchronized θ - 2θ configuration with the sample.^[4]
- **Data Analysis:** Process the resulting diffractogram to identify the angular positions (2θ) and intensities of the diffraction peaks. This pattern can be compared to reference standards for phase identification and purity assessment.



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General Workflow for XRPD Analysis.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability and behavior of **7-ADCA**.

- DSC measures heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, and solid-solid phase transitions.^{[5][6]}
- TGA measures the change in mass of a sample as a function of temperature, quantifying weight loss associated with desolvation, dehydration, or decomposition.^[7]

While specific thermograms are not publicly available, a DSC scan would be expected to show an endothermic event corresponding to its melting and decomposition around 234-242 °C. A TGA scan would show the onset of significant mass loss at this decomposition temperature.

Experimental Protocol: DSC and TGA

- **Sample Preparation:** Accurately weigh a small amount of **7-ADCA** powder (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum).
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC or TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate.
- **Heating Program:** Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).
- **Data Analysis:**
 - **DSC:** Analyze the resulting thermogram for endothermic or exothermic peaks. Determine the onset temperature and peak maximum for events like melting.
 - **TGA:** Analyze the thermogram for mass loss steps. Determine the onset temperature of decomposition and the percentage of mass lost in each step.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.^[8] This property is critical as moisture uptake can lead to physical changes (caking, deliquescence) and chemical degradation (e.g., hydrolysis of the β -lactam ring). The hygroscopicity of **7-ADCA**

has not been explicitly classified in the searched literature, but it can be determined experimentally.

Experimental Protocol: Hygroscopicity Assessment (Dynamic Vapor Sorption)

- **Sample Preparation:** Place a small, accurately weighed sample of **7-ADCA** into the Dynamic Vapor Sorption (DVS) instrument.
- **Drying:** Dry the sample in the instrument under a stream of dry nitrogen (0% Relative Humidity, RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved.
- **Sorption/Desorption Isotherm:** Subject the sample to a program of stepwise increases in RH (e.g., 0% to 90% in 10% increments), allowing the sample mass to equilibrate at each step. This generates the sorption curve. Subsequently, decrease the RH in a stepwise manner back to 0% to generate the desorption curve.
- **Analysis:** Plot the change in mass (%) versus RH. The shape of the resulting isotherm and the total mass gained provide information on the material's hygroscopicity and its interaction with water vapor. Based on the mass gain at a specific RH (e.g., 80% RH), the material can be classified according to pharmacopeial standards (e.g., non-hygroscopic, slightly hygroscopic, etc.).^{[8][9]}

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and quantification of **7-ADCA**.

Technique	Key Features
UV-Visible Spectroscopy	Used for quantitative analysis. The λ_{max} is dependent on the chromophoric system and solvent.
FTIR Spectroscopy	Provides a molecular fingerprint for identification. Key peaks correspond to specific functional groups.

While a specific λ_{max} value was not found in the search results, it is expected to be in the UV region due to the α,β -unsaturated carboxylic acid system.^[10] The FTIR spectrum would show characteristic absorption bands for O-H (carboxylic acid), N-H (amine), C=O (β -lactam and carboxylic acid), and C=C stretches.^[11]

Purity and Stability

The purity of **7-ADCA** is critical for its use in API synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity and identifying related substances. **7-ADCA** is susceptible to degradation, particularly hydrolysis of the β -lactam ring, necessitating controlled storage conditions.

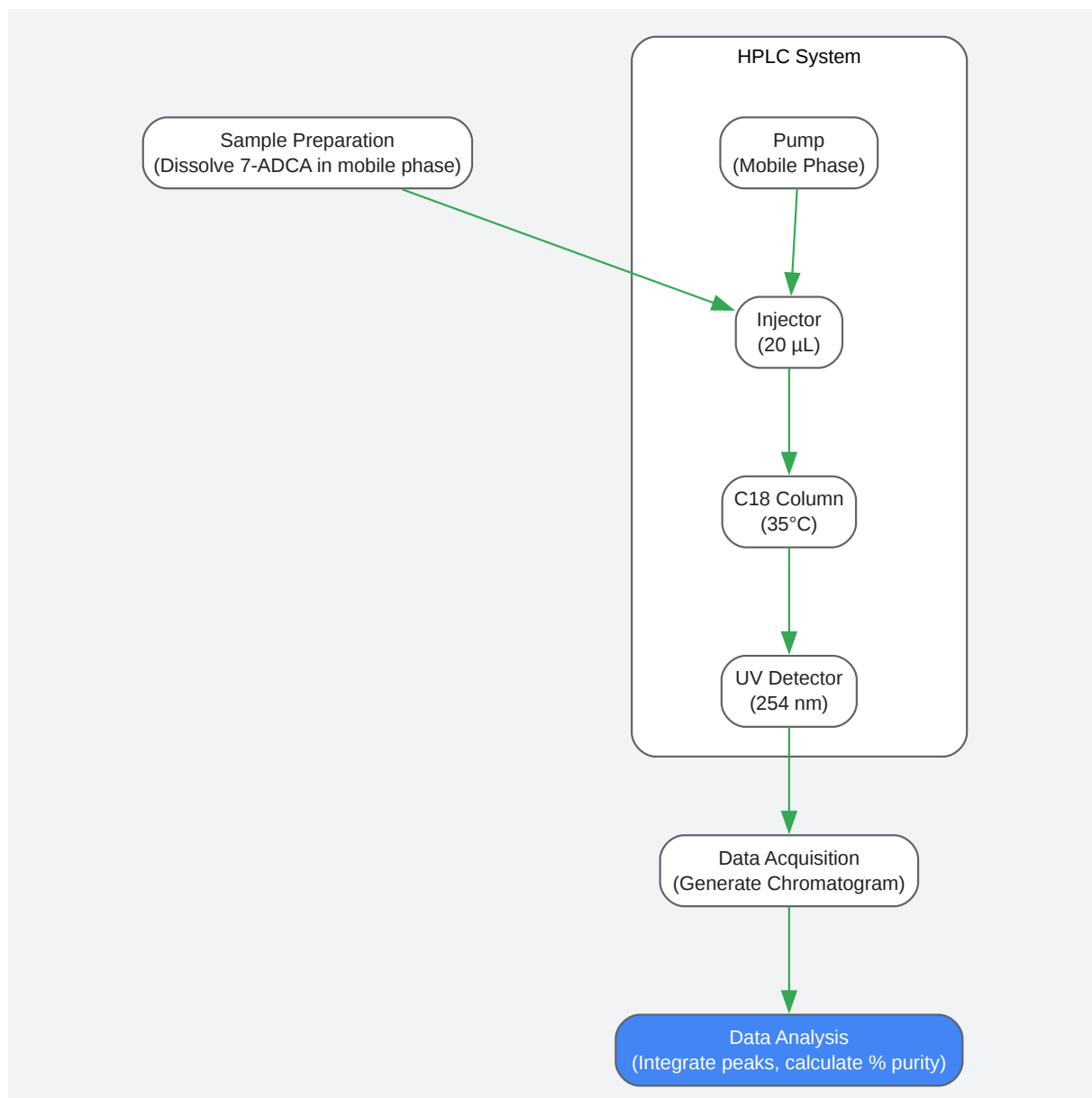
Analytical Method: Purity Determination by HPLC

A robust Reverse-Phase HPLC (RP-HPLC) method is essential for quality control.

Experimental Protocol: RP-HPLC for Purity Analysis

- **Mobile Phase Preparation:** Prepare a phosphate buffer (e.g., K_2HPO_4 and KH_2PO_4 in water, adjusted to pH 6.0) and acetonitrile. The mobile phase is typically a mixture of these, such as Buffer:Acetonitrile (92:8).
- **Standard & Sample Preparation:** Prepare a standard solution of **7-ADCA** reference material at a known concentration in the mobile phase. Prepare the sample solution by accurately weighing and dissolving the **7-ADCA** powder in the mobile phase to a similar concentration.
- **Chromatographic Conditions:**
 - Column: C18 (e.g., 4.6 mm x 250 mm, 5 μm)
 - Flow Rate: 1.0 mL/min
 - Detection: UV at 254 nm
 - Column Temperature: 35 °C
 - Injection Volume: 20 μL

- Analysis: Inject the standard and sample solutions. Identify the **7-ADCA** peak based on retention time. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks (area percent method) or by using the standard for quantification.



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Workflow for HPLC Purity Analysis.

Conclusion

The physicochemical properties of **7-ADCA** powder—including its pH-dependent solubility, thermal stability, solid-state characteristics, and spectroscopic fingerprint—are defining factors for its successful application in the pharmaceutical industry. A comprehensive characterization using the techniques outlined in this guide is essential for process development, formulation design, and quality assurance. This knowledge enables scientists and researchers to control the synthesis of cephalosporin antibiotics more effectively, leading to safer, more efficient, and higher-quality medicines.

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